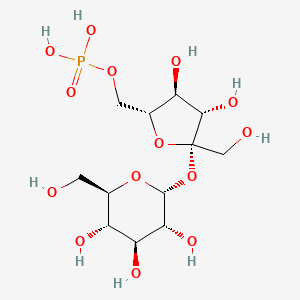
Sucrose 6'-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose 6’-phosphate is a phosphorylated derivative of sucrose, a common disaccharide composed of glucose and fructose This compound plays a significant role in the metabolism of plants and microorganisms, acting as an intermediate in the biosynthesis of sucrose
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose 6’-phosphate can be synthesized through enzymatic reactions involving sucrose phosphate synthase. This enzyme catalyzes the transfer of a glycosyl group from uridine diphosphate glucose to fructose 6-phosphate, resulting in the formation of sucrose 6’-phosphate . The reaction typically occurs under mild conditions, with optimal activity observed at specific pH and temperature ranges.
Industrial Production Methods
Industrial production of sucrose 6’-phosphate often involves the use of genetically engineered microorganisms. These microorganisms are designed to overexpress sucrose phosphate synthase, thereby increasing the yield of sucrose 6’-phosphate. The process may also include downstream purification steps to isolate the compound from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
Sucrose 6’-phosphate undergoes various chemical reactions, including:
Phosphorolysis: Catalyzed by sucrose phosphorylase, this reaction breaks down sucrose 6’-phosphate into glucose 1-phosphate and fructose.
Common Reagents and Conditions
Common reagents used in reactions involving sucrose 6’-phosphate include inorganic phosphate, water, and specific enzymes like sucrose phosphorylase and sucrose phosphate synthase. The reactions typically occur under physiological conditions, with optimal pH and temperature tailored to the specific enzyme used .
Major Products Formed
The major products formed from the reactions of sucrose 6’-phosphate include glucose 1-phosphate, fructose, and free glucose and fructose, depending on the specific reaction pathway .
Scientific Research Applications
Role in Plant Metabolism
Sucrose 6'-phosphate is a key intermediate in the biosynthesis of sucrose, synthesized by the enzyme sucrose phosphate synthase from uridine diphosphate glucose and fructose 6-phosphate. This compound is vital for regulating carbohydrate metabolism in plants, influencing growth and development.
Biochemical Research Applications
This compound is widely used in various biochemical studies:
- Enzymatic Studies : It acts as a substrate in enzymatic assays to investigate the activity of sucrose phosphate synthase and phosphatase, helping to elucidate the mechanisms underlying glycosyl transfer reactions .
- Metabolic Engineering : Research is ongoing to explore its potential in metabolic engineering for producing bioactive compounds, biofuels, and bioplastics through the manipulation of microbial pathways .
Industrial Applications
In industry, this compound has several applications:
- Food Industry : It is utilized in the production of glycosylated products that enhance flavor and texture in food products.
- Pharmaceuticals : The compound's role in glycosylation reactions makes it valuable for synthesizing pharmaceutical compounds with improved bioavailability .
Case Studies and Research Findings
Several studies highlight the significance of this compound across different research fields:
Mechanism of Action
The mechanism of action of sucrose 6’-phosphate involves its role as an intermediate in the biosynthesis of sucrose. Sucrose phosphate synthase catalyzes the formation of sucrose 6’-phosphate from uridine diphosphate glucose and fructose 6-phosphate. This compound is then dephosphorylated by sucrose phosphatase to produce sucrose . The molecular targets and pathways involved include the enzymes sucrose phosphate synthase and sucrose phosphatase, which are key regulators of sucrose metabolism in plants and microorganisms .
Comparison with Similar Compounds
Similar Compounds
Trehalose 6-phosphate: Another phosphorylated sugar involved in plant metabolism, with a role in regulating sugar signaling and homeostasis.
Glucose 6-phosphate: A central metabolite in glycolysis and gluconeogenesis, involved in energy production and storage.
Uniqueness
Sucrose 6’-phosphate is unique due to its specific role in sucrose biosynthesis and its involvement in the regulation of sucrose metabolism. Unlike trehalose 6-phosphate, which primarily acts as a signaling molecule, sucrose 6’-phosphate is directly involved in the synthesis of sucrose, making it a crucial intermediate in carbohydrate metabolism .
Properties
CAS No. |
4549-10-4 |
|---|---|
Molecular Formula |
C12H23O14P |
Molecular Weight |
422.28 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22/h4-11,13-19H,1-3H2,(H2,20,21,22)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
PJTTXANTBQDXME-UGDNZRGBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)(O)O)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















